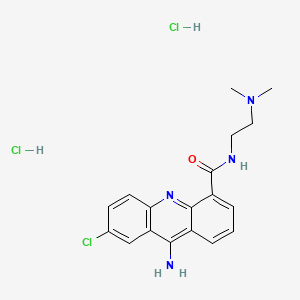
2-Hexenoic acid, 4,5-dibromo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexenoic acid, 4,5-dibromo-, methyl ester is an organic compound with the molecular formula C7H10Br2O2 It is a derivative of 2-hexenoic acid where the 4th and 5th carbon atoms are substituted with bromine atoms, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, 4,5-dibromo-, methyl ester typically involves the bromination of 2-hexenoic acid followed by esterification. The bromination can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4th and 5th positions.
The esterification process involves reacting the brominated 2-hexenoic acid with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is typically conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors for both the bromination and esterification steps. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hexenoic acid, 4,5-dibromo-, methyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-).
Reduction: The compound can be reduced to the corresponding 2-hexenoic acid derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF), under inert atmosphere (e.g., nitrogen or argon).
Oxidation: Performed in aqueous or mixed aqueous-organic solvents, often at elevated temperatures to ensure complete oxidation.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include 2-hexenoic acid derivatives with different substituents at the 4th and 5th positions.
Reduction: The major product is the corresponding 2-hexenoic acid derivative.
Oxidation: The major product is 2-hexenoic acid, 4,5-dibromo-.
Scientific Research Applications
2-Hexenoic acid, 4,5-dibromo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new pharmaceuticals or agrochemicals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections.
Industry: Utilized in the production of specialty chemicals, including flavors, fragrances, and polymers. Its reactivity makes it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Hexenoic acid, 4,5-dibromo-, methyl ester depends on the specific application and the target molecule. In general, the bromine atoms can participate in electrophilic reactions, making the compound a useful intermediate in organic synthesis. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Hexenoic acid, methyl ester: Lacks the bromine substituents, making it less reactive in nucleophilic substitution reactions.
2-Hexenoic acid, 4-bromo-, methyl ester:
2-Hexenoic acid, 5-bromo-, methyl ester: Similar to the 4-bromo derivative, with distinct reactivity and uses.
Uniqueness
2-Hexenoic acid, 4,5-dibromo-, methyl ester is unique due to the presence of two bromine atoms at the 4th and 5th positions This dual substitution enhances its reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis
Properties
CAS No. |
89728-24-5 |
|---|---|
Molecular Formula |
C7H10Br2O2 |
Molecular Weight |
285.96 g/mol |
IUPAC Name |
methyl 4,5-dibromohex-2-enoate |
InChI |
InChI=1S/C7H10Br2O2/c1-5(8)6(9)3-4-7(10)11-2/h3-6H,1-2H3 |
InChI Key |
WPDGJLZQRVLHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=CC(=O)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
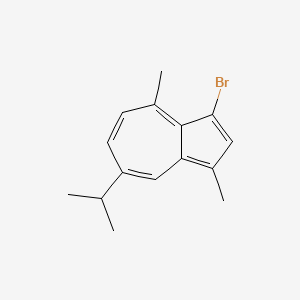
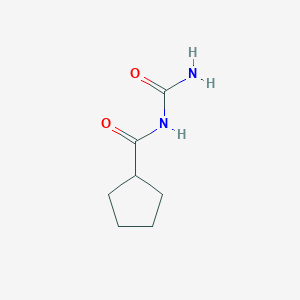
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)

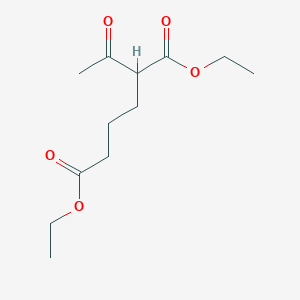
![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
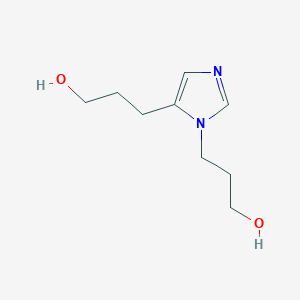
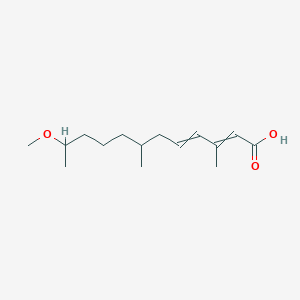
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
